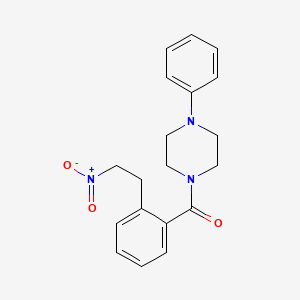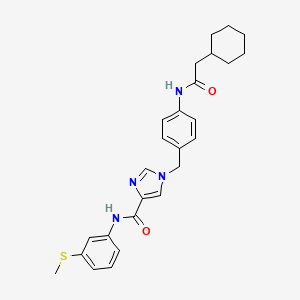
2-;(Tetrahydro-2H-pyran-4-yl)methoxy=pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-;(Tetrahydro-2H-pyran-4-yl)methoxy=pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Amino Acid Derivatives
One application is in the synthesis of amino acid derivatives. Agekyan and Mkryan (2015) demonstrated the use of a similar compound, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, in the synthesis of p-aminobenzoic acid diamides. This process involved acylation of various amines, indicating the potential of such compounds in the synthesis of complex organic molecules (Agekyan & Mkryan, 2015).
Structural Studies in Crystallography
In crystallography, compounds with similar structures have been studied to understand molecular conformations and interactions. Dhandapani et al. (2015) investigated the crystal structure of ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate, revealing insights into hydrogen bonding and molecular arrangement in crystals (Dhandapani et al., 2015).
Organic Synthesis and Chemical Reactions
Compounds with the tetrahydro-2H-pyran structure are also used in various organic synthesis reactions. Guo-fu Zhang (2012) outlined the synthesis of a compound involving tetrahydro-2H-pyran-2-yl, demonstrating its use in creating complex organic structures with high yield and purity. This highlights the compound's utility in organic chemistry and pharmaceutical synthesis (Zhang, 2012).
Nucleotide Synthesis
The compound has applications in nucleotide synthesis as well. Bergmann and Pfleiderer (1994) used a related compound, tetrahydro-4-methoxy-2H-pyran-4-yl, in the synthesis of oligoribonucleotides. This method highlights the potential of such compounds in the synthesis of nucleic acid derivatives, which are crucial in genetic research and therapy (Bergmann & Pfleiderer, 1994).
Antioxidative and Antihypertensive Properties
In pharmacology, related compounds have been investigated for their antioxidative and antihypertensive properties. Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues from seaweed, which showed significant angiotensin converting enzyme (ACE) inhibitory potential. These findings suggest potential therapeutic applications for similar compounds in cardiovascular health (Maneesh & Chakraborty, 2018).
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)9-1-4-12-11(13-9)17-7-8-2-5-16-6-3-8/h1,4,8H,2-3,5-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZBLKRNKIBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
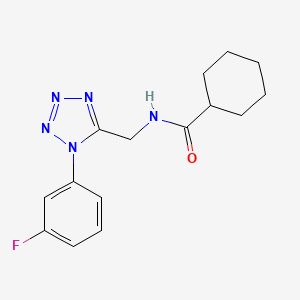
![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)


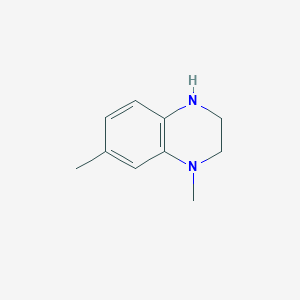

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)
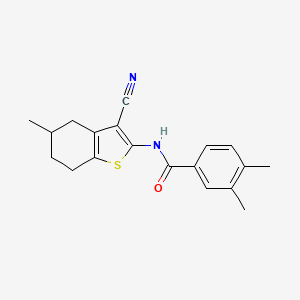

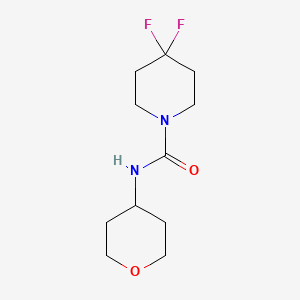
![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)
